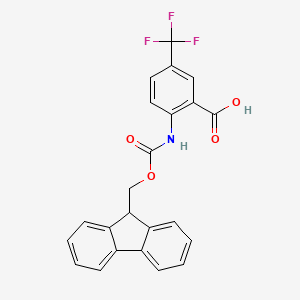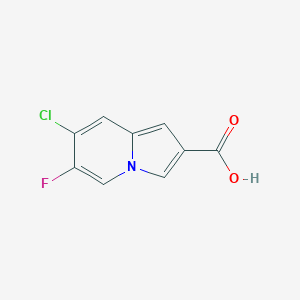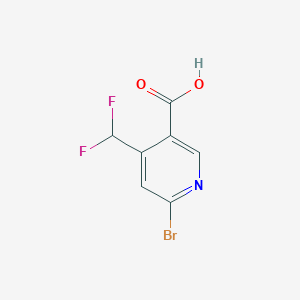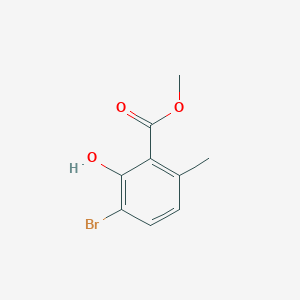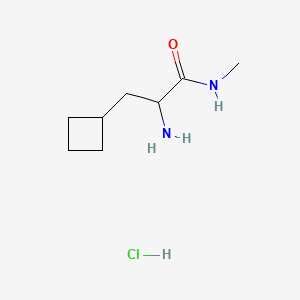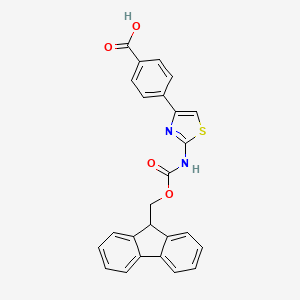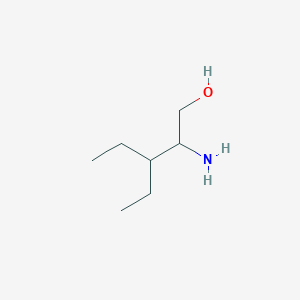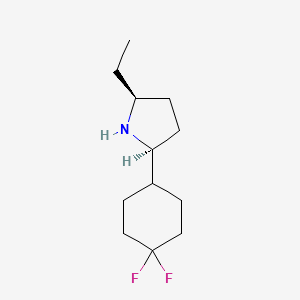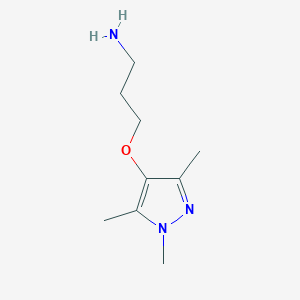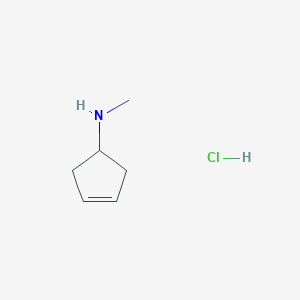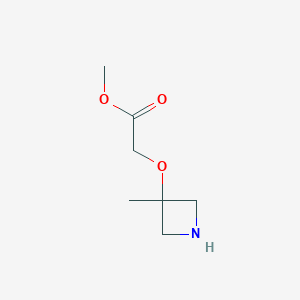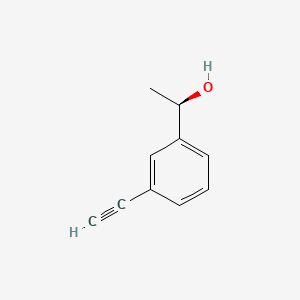
(R)-1-(3-Ethynylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(3-Ethynylphenyl)ethan-1-ol is a chiral alcohol compound characterized by the presence of an ethynyl group attached to a phenyl ring and an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-Ethynylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-1-phenylethan-1-ol.
Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction, where the precursor reacts with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Purification: The product is purified using techniques such as column chromatography to obtain the desired ®-1-(3-Ethynylphenyl)ethan-1-ol.
Industrial Production Methods: In an industrial setting, the synthesis of ®-1-(3-Ethynylphenyl)ethan-1-ol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the Sonogashira coupling reaction efficiently.
Automated Purification Systems: Employing automated purification systems to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions: ®-1-(3-Ethynylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The ethynyl group can be reduced to form the corresponding alkene or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst can reduce the ethynyl group.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alkenes or alkanes.
Substitution Products: Halogenated or nitrated derivatives of the phenyl ring.
科学研究应用
®-1-(3-Ethynylphenyl)ethan-1-ol has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Materials Science: Explored for its use in the development of novel materials with unique properties.
作用机制
The mechanism of action of ®-1-(3-Ethynylphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the hydroxyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
(S)-1-(3-Ethynylphenyl)ethan-1-ol: The enantiomer of ®-1-(3-Ethynylphenyl)ethan-1-ol, differing in the spatial arrangement of atoms.
1-(3-Ethynylphenyl)ethan-1-one: A ketone derivative with similar structural features.
1-(3-Ethynylphenyl)ethanol: The racemic mixture of ®- and (S)-1-(3-Ethynylphenyl)ethan-1-ol.
Uniqueness: ®-1-(3-Ethynylphenyl)ethan-1-ol is unique due to its chiral nature, which can lead to enantioselective interactions with biological targets. This property makes it valuable in the development of enantioselective drugs and catalysts.
属性
分子式 |
C10H10O |
|---|---|
分子量 |
146.19 g/mol |
IUPAC 名称 |
(1R)-1-(3-ethynylphenyl)ethanol |
InChI |
InChI=1S/C10H10O/c1-3-9-5-4-6-10(7-9)8(2)11/h1,4-8,11H,2H3/t8-/m1/s1 |
InChI 键 |
NDNBTBNOCGSXHL-MRVPVSSYSA-N |
手性 SMILES |
C[C@H](C1=CC=CC(=C1)C#C)O |
规范 SMILES |
CC(C1=CC=CC(=C1)C#C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


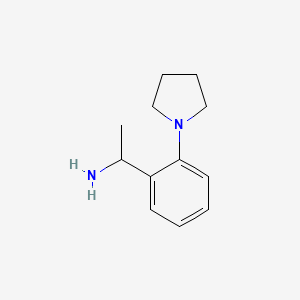
![2-(Benzo[d]thiazol-2-yl)-N-methylpropan-2-amine](/img/structure/B13584320.png)
